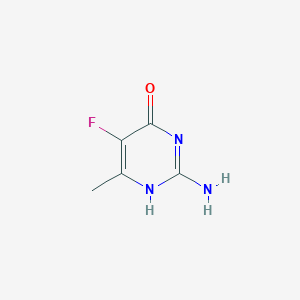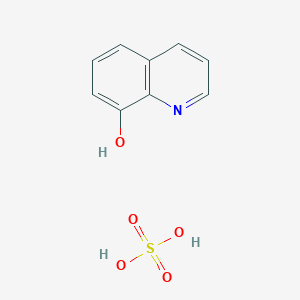
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is not fully understood. However, it is believed to interact with specific receptors or proteins in the body, leading to changes in their activity. It has been shown to bind to certain enzymes and inhibit their activity, as well as to act as an allosteric modulator of some receptors. Further studies are needed to fully elucidate its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity. Further studies are needed to fully understand its effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- has several advantages and limitations for lab experiments. Its unique properties make it a valuable tool for studying protein-ligand interactions and receptor binding. It is also highly stable and can be easily purified to obtain a high yield and purity. However, its complex synthesis method and high cost can be limiting factors for some experiments.
Direcciones Futuras
There are several future directions for the study of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)-. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its effects on specific receptors and enzymes, which could lead to the development of new drugs for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is a valuable tool in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential therapeutic applications and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is a complex process that involves several steps. It is typically synthesized using a combination of organic and inorganic reactions. The most common method involves the reaction of 2,2,3,3,4,4,4-heptafluoro-1-bromobutane with N-(1-methyl-2-phenylethyl)amine in the presence of a palladium catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- has a wide range of scientific research applications. It is commonly used in studies of protein-ligand interactions, receptor binding, and drug discovery. It has also been used in studies of enzyme inhibition and as a fluorescent probe in biological imaging. Its unique properties make it a valuable tool in the field of chemical biology and drug development.
Propiedades
Número CAS |
1545-26-2 |
|---|---|
Nombre del producto |
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- |
Fórmula molecular |
C13H12F7NO |
Peso molecular |
331.23 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-(1-phenylpropan-2-yl)butanamide |
InChI |
InChI=1S/C13H12F7NO/c1-8(7-9-5-3-2-4-6-9)21-10(22)11(14,15)12(16,17)13(18,19)20/h2-6,8H,7H2,1H3,(H,21,22) |
Clave InChI |
WRXHKYHBKGCSAA-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Sinónimos |
2,2,3,3,4,4,4-Heptafluoro-N-(1-methyl-2-phenylethyl)butanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















